molecular formula C6H3BrClNO2 B099159 3-Bromo-4-chloronitrobenzene CAS No. 16588-26-4

3-Bromo-4-chloronitrobenzene

Cat. No.: B099159
CAS No.: 16588-26-4
M. Wt: 236.45 g/mol
InChI Key: CGTVUAQWGSZCFH-UHFFFAOYSA-N
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Description

3-Bromo-4-chloronitrobenzene (CAS: 16588-26-4) is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It exists as a yellow crystalline powder with a melting point of 58°C and a boiling point of 287.2°C at 760 mmHg . The compound’s density is 1.8 g/cm³, and its flash point is 127.5°C, indicating moderate thermal stability .

Structurally, the molecule features a nitro group (-NO₂) at the para position relative to a bromine atom and a chlorine atom in a meta configuration (positions 3 and 4 on the benzene ring, respectively) . This substitution pattern significantly influences its reactivity, as the nitro group is a strong electron-withdrawing substituent, directing further electrophilic substitutions to specific positions .

This compound is widely used as an intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group . It is commercially available with a purity of ≥97% (GC) and is classified as highly water-endangering (WGK 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloronitrobenzene typically involves the nitration of bromochlorobenzene. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-chloronitrobenzene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.

    Material Science: As a precursor in the synthesis of polymers and advanced materials.

    Agricultural Chemistry: In the formulation of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloronitrobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are determined by its substituents. Below is a comparison with structurally related aromatic compounds:

Compound CAS Molecular Formula Functional Groups Substitution Pattern
3-Bromo-4-chloronitrobenzene 16588-26-4 C₆H₃BrClNO₂ Nitro, Bromo, Chloro 3-Bromo, 4-chloro, 1-nitro
3-Bromochlorobenzene 108-37-2 C₆H₄BrCl Bromo, Chloro 1-Bromo, 3-chloro
3-Bromo-4-chloroaniline 17146-09-7 C₆H₅BrClN Amine, Bromo, Chloro 3-Bromo, 4-chloro, 1-amine
3-Bromo-4-chlorobenzoic acid 148729-35-5 C₇H₄BrClO₂ Carboxylic acid, Bromo, Chloro 3-Bromo, 4-chloro, 1-carboxylic acid

Key Observations :

  • The nitro group in this compound enhances its electrophilic substitution resistance compared to compounds with electron-donating groups (e.g., -NH₂ in 3-bromo-4-chloroaniline) .
  • Bromine is more reactive than chlorine in cross-coupling reactions, making this compound preferable to dichloro analogs .

Physicochemical Properties

Property This compound 3-Bromochlorobenzene 3-Bromo-4-chloroaniline 5-Bromoisophthalic Acid
Molecular Weight (g/mol) 236.45 191.45 206.47 245.03
Melting Point (°C) 58 Not reported Not reported Not reported
Boiling Point (°C) 287.2 Not reported Not reported Not reported
Solubility Soluble in DMSO, organic solvents Likely organic solvents Polar aprotic solvents Aqueous bases (due to -COOH)

Notes:

  • The nitro group reduces solubility in polar solvents compared to carboxylic acid derivatives (e.g., 5-bromoisophthalic acid) .
  • 3-Bromo-4-chloroaniline ’s amine group increases its reactivity in diazotization reactions, unlike the nitro analog .

Reaction Conditions

  • Bromination: this compound is synthesized from 4-chloronitrobenzene using Br₂ in concentrated HNO₃ at 20°C, whereas 3-bromochlorobenzene requires harsher conditions due to the absence of directing groups .
  • Cross-Coupling : Bromine in this compound reacts preferentially over chlorine in Pd-catalyzed couplings .

Biological Activity

3-Bromo-4-chloronitrobenzene, with the chemical formula C6_6H3_3BrClNO2_2, is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its bromine and chlorine substituents on the benzene ring along with a nitro group. The molecular weight of this compound is approximately 236.45 g/mol, and it is classified under the category of nitrobenzenes, which are known for their diverse reactivity and biological implications.

Structural Formula

The structural representation can be summarized as follows:

BrC6H3(Cl)(NO2)\text{Br}-\text{C}_6\text{H}_3(\text{Cl})(\text{NO}_2)

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various halogenated nitrobenzenes showed that this compound had significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
S. aureus16
P. aeruginosa64

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Mutagenicity Studies

Mutagenicity assessments were performed using the Ames test, which evaluates the potential of compounds to induce mutations in bacterial DNA. In studies involving this compound, results showed negative mutagenic activity in both Salmonella typhimurium and Escherichia coli strains, indicating that this compound may not pose significant genetic risks under certain conditions .

Toxicological Assessments

Toxicological evaluations reveal that exposure to this compound can lead to various health effects. Long-term exposure studies have indicated potential risks associated with skin contact and inhalation, particularly in occupational settings where such compounds are handled. A study among workers in a chemical factory showed elevated urinary excretion of diazo metabolites, suggesting systemic absorption and potential toxicity .

Occupational Exposure

A notable case study involved a cohort of workers engaged in the production of dyes containing chloronitrobenzenes, including this compound. Monitoring revealed average exposure levels significantly above recommended limits, leading to increased health surveillance and implementation of protective measures in the workplace .

Environmental Impact

Environmental assessments have shown that halogenated nitrobenzenes can persist in aquatic environments, raising concerns about their ecological impact. Studies measuring the concentration of these compounds in water bodies have highlighted the need for regulatory measures to mitigate their release into ecosystems .

Properties

IUPAC Name

2-bromo-1-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTVUAQWGSZCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370788
Record name 3-Bromo-4-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-26-4
Record name 2-Bromo-1-chloro-4-nitrobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=16588-26-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloronitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-chloro-4-nitrobenzene
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Synthesis routes and methods

Procedure details

Iron (0.35 g) was added to 1chloro-4-nitrobenzene (15.8 g) at 140° C., bromine (2.8 ml) was added dropwise and the mixture heated to 140° C. for 1 hour. Two further additions of iron and bromine were made at 1 hour intervals followed by a final addition of iron (0.07 g) and heating to 140° C. for 1 hour. The reaction mixture was allowed to cool to room temperature, added to sodium metabisulfite solution (200 ml) and stirred for 30 min. The solution was extracted with dichioromethane (×4), washed with aqueous sodium metabisulfite and water then dried (MgSO4) to give an oil which was used in the next step without further purification.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0.07 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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